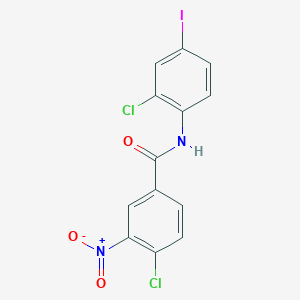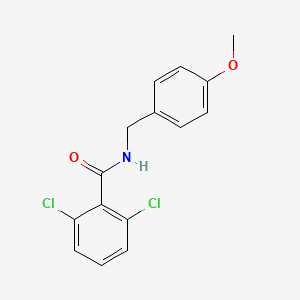
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPEP and is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its therapeutic potential in various neurological disorders, including fragile X syndrome, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate. By blocking the activity of mGluR5, MPEP reduces the excitability of neurons and regulates synaptic plasticity. This mechanism of action is thought to underlie the therapeutic effects of MPEP in various neurological disorders.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects on the brain. It has been shown to reduce the levels of glutamate in the brain, which is a major excitatory neurotransmitter. MPEP has also been shown to modulate the activity of various signaling pathways, including the ERK/MAPK pathway, which is involved in the regulation of synaptic plasticity. MPEP has been shown to have minimal side effects and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor. MPEP has been extensively studied in animal models and has been shown to have minimal side effects. However, MPEP has some limitations for lab experiments. It has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, MPEP has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of MPEP. One potential application is in the treatment of schizophrenia, a severe mental disorder characterized by delusions, hallucinations, and disordered thinking. MPEP has been shown to improve cognitive function in animal models of schizophrenia and may have therapeutic potential in this disorder. Another potential application is in the treatment of addiction, as mGluR5 has been implicated in the development of drug-seeking behavior. MPEP may have therapeutic potential in reducing drug cravings and preventing relapse in individuals with addiction. Finally, there is ongoing research into the development of novel mGluR5 antagonists with improved pharmacokinetic properties and efficacy. These compounds may have even greater therapeutic potential than MPEP and could lead to the development of new treatments for a range of neurological disorders.
Conclusion:
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol, also known as MPEP, is a selective antagonist of mGluR5 that has potential therapeutic applications in various neurological disorders. MPEP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research into the therapeutic potential of MPEP and the development of novel mGluR5 antagonists may lead to new treatments for a range of neurological disorders.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 4-(pyrimidin-5-yl)benzaldehyde with 2-aminoethanol and morpholine under specific conditions. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The synthesis of MPEP has been optimized to achieve high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a selective antagonist of mGluR5, which is involved in the regulation of synaptic plasticity and neuronal excitability. MPEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. MPEP has also been studied for its potential therapeutic effects in Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPEP has been shown to reduce motor deficits and improve cognitive function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-morpholin-4-yl-1-(4-pyrimidin-5-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(11-19-5-7-21-8-6-19)14-3-1-13(2-4-14)15-9-17-12-18-10-15/h1-4,9-10,12,16,20H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSUSJMJIWMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)C3=CN=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B6029988.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6030010.png)
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)
![{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6030018.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-pyridinylthio)acetamide](/img/structure/B6030022.png)
![2-[1-(2-fluorobenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6030028.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)

![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)
